molecular formula C8H14O5 B12440423 (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B12440423
M. Wt: 190.19 g/mol
InChI Key: QQMGPCNMYKBXNC-BOJSHJERSA-N
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Description

(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a carbaldehyde group, which is an aldehyde functional group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides, base catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In organic synthesis, (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be used as a chiral building block for the synthesis of more complex molecules.

Biology

Medicine

In pharmaceuticals, this compound could be explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drug candidates.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.

    (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbaldehyde group.

Uniqueness

The presence of the carbaldehyde group in (4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde makes it unique compared to its analogs, as it can undergo specific reactions that other similar compounds cannot

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

(4R,5R)-5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5?,6-,7+/m0/s1

InChI Key

QQMGPCNMYKBXNC-BOJSHJERSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C(CO)O)C=O)C

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C=O)C

Origin of Product

United States

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